molecular formula C21H21N5OS B11233205 4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11233205
M. Wt: 391.5 g/mol
InChI Key: BMADFNNKMNEPNV-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .

Preparation Methods

The synthesis of 4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with 4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine under anhydrous conditions. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. The compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological activities .

Comparison with Similar Compounds

4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can be compared with other triazolothiadiazine derivatives, such as:

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different fusion patterns of the triazole and thiadiazine rings, resulting in distinct pharmacological profiles.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric variant with unique chemical and biological properties.

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

4-methyl-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H21N5OS/c1-3-4-18-23-24-21-26(18)25-20(28-21)17-11-7-15(8-12-17)13-22-19(27)16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H,22,27)

InChI Key

BMADFNNKMNEPNV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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